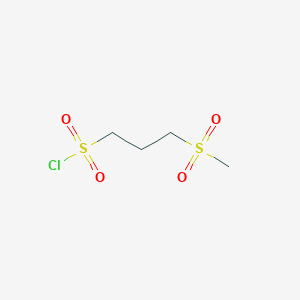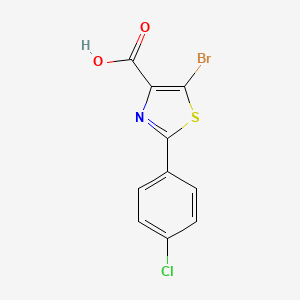
3-Methanesulfonylpropane-1-sulfonyl chloride
Descripción general
Descripción
3-Methanesulfonylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H9ClO4S2 and a molecular weight of 220.69 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Methanesulfonylpropane-1-sulfonyl chloride is represented by the InChI code: 1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3 . The compound has a melting point of 62-65°C .Physical And Chemical Properties Analysis
3-Methanesulfonylpropane-1-sulfonyl chloride is a powder with a melting point of 62-65°C . It has a molecular weight of 220.7 g/mol and a molecular formula of C4H9ClO4S2 .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The molecular structure of related compounds such as methane sulfonyl chloride has been studied through electron diffraction, revealing detailed geometrical parameters like bond lengths and angles. These structural insights are fundamental for understanding the chemical reactivity and potential applications of sulfonyl chlorides in various fields, including material science and organic synthesis (Hargittai & Hargittai, 1973).
Spectroscopy and Reactivity
The electronic absorption spectrum of methanesulphenyl chloride, a compound related to 3-methanesulfonylpropane-1-sulfonyl chloride, has been reported, providing essential data for understanding its chemical behavior and reactivity, particularly in reactions across carbon-carbon double bonds. Such spectroscopic data are crucial for designing new chemical reactions and materials (White, 1969).
Asymmetric Synthesis
Research on asymmetric radical reactions catalyzed by ruthenium complexes has shown the potential for creating optically active compounds using sulfonyl chloride derivatives. This application is vital for developing new pharmaceuticals and agrochemicals with precise chiral control (Kameyama & Kamigata, 1989).
Organic Synthesis
In organic synthesis, the reaction of methanesulfonyl chloride with various organic substrates has been explored for synthesizing complex molecules, including those with potential biological activities. Such reactions are instrumental in developing new drugs and materials with specific functional properties (Upadhyaya et al., 1997).
Microbial Metabolism
The microbial metabolism of methanesulfonic acid, a product of methanesulfonyl chloride hydrolysis, highlights the ecological significance of sulfonyl compounds in the biogeochemical cycling of sulfur. Understanding how microorganisms metabolize these compounds can inform environmental management and bioremediation strategies (Kelly & Murrell, 1999).
Energy Storage
Methanesulfonyl chloride, when used in ionic liquids, has been studied for its electrochemical properties, such as in the reversible intercalation of sodium into vanadium pentoxide. This research is relevant for developing advanced batteries and energy storage technologies (Su, Winnick, & Kohl, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
3-methylsulfonylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDSTZIBQYMBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonylpropane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)




![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1523708.png)